2-(Ethylamino)nicotinic acid

Overview

Description

2-(Ethylamino)nicotinic acid (2-ENA) is an important compound in the field of biochemistry and pharmacology. It is a derivative of nicotinic acid and is used in a variety of scientific research applications. 2-ENA has been studied extensively due to its potential to modulate the activity of several enzymes and receptors.

Scientific Research Applications

Industrial Production

Nicotinic acid, a component of vitamin PP, is essential for humans and animals and is used as an antipelagic agent. Industrially, it is produced mainly by oxidizing 5-ethyl-2-methylpyridine. However, this process creates nitrous oxide, a potent greenhouse gas. Therefore, new ecological methods for producing nicotinic acid from raw materials like 3-methylpyridine and 5-ethyl-2-methylpyridine are necessary for green chemistry and environmental protection (Lisicki, Nowak, & Orlińska, 2022).

Medicinal Applications

Nicotinic acid has been used as a lipid-lowering drug for over 50 years, primarily acting to decrease lipolysis in adipose tissue by inhibiting hormone-sensitive triglyceride lipase. This effect involves the inhibition of cyclic adenosine monophosphate (cAMP) accumulation through a Gi-protein-mediated inhibition of adenylyl cyclase (Tunaru et al., 2003).

Synthesis Methods

Microwave-assisted synthesis of 2-aminonicotinic acids, including 2-(ethylamino)nicotinic acid, has been developed, providing a range of these compounds under optimal conditions. This method uses water as a solvent and heats at 200°C for 2 hours, offering an efficient synthesis approach (Quevedo, Bavetsias, & McDonald, 2009).

Radiopharmaceutical Research

2-[18F]-nicotinic acid diethylamide, a derivative of nicotinic acid, was synthesized for potential use in regional cerebral function studies. This compound showed rapid accumulation in the brain, indicating its potential application in neurological research (Knust, Müller‐Platz, & Schüller, 1982).

Safety and Hazards

Future Directions

Aqueous zinc ion batteries (AZIBs) are considered as future energy storage devices because of their high safety, low cost, and environmental friendliness . The addition of trace amounts of nicotinic acid to 2 M ZnSO4 has been proposed to prepare an optimized electrolyte for AZIBs . This work provides a new avenue for the development of low-cost additives to achieve high performance aqueous Zn-ion batteries .

Mechanism of Action

Target of Action

2-(Ethylamino)nicotinic acid, a derivative of nicotinic acid (also known as niacin or vitamin B3), primarily targets the nicotinic receptors . These receptors play a crucial role in various physiological, metabolic, and enzymatic activities .

Mode of Action

The compound interacts with its targets, the nicotinic receptors, by acting as an agonist . This interaction results in changes in the receptor’s activity, leading to various downstream effects.

Biochemical Pathways

This compound affects several biochemical pathways. As a precursor of nicotinamide coenzymes, it plays a crucial role in redox reactions catalyzed by various enzymes . These coenzymes are involved in metabolism, being electron donors or acceptors in redox reactions . The pyridine part of nicotine and other related alkaloids is derived from nicotinic acid .

Pharmacokinetics

It is likely to share some similarities with niacin, which is known to have a tmax of 30 hours in patients with chronic kidney disease

Result of Action

Given its similarity to niacin, it may have a broad spectrum of effects, including effects aimed at attenuating the risks associated with low high-density lipoprotein cholesterol (hdl-c), high low-density lipoprotein cholesterol (ldl-c), high lipoprotein a, and hypertriglyceridemia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in plants, exogenous application of nicotinic acid has been shown to improve tolerance to lead-induced metal stress

Biochemical Analysis

Biochemical Properties

2-(Ethylamino)nicotinic acid plays a significant role in biochemical reactions, particularly those involving redox reactions. It interacts with several enzymes and proteins, including nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential cofactors in metabolic processes . These interactions are crucial for maintaining cellular redox balance and energy metabolism.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of enzymes involved in the synthesis and degradation of NAD and NADP, thereby affecting cellular energy production and metabolic flux . Additionally, it can impact cell signaling pathways related to oxidative stress and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. It binds to nicotinamide mononucleotide adenylyltransferase (NMNAT), which catalyzes the formation of NAD from nicotinamide mononucleotide (NMN) and ATP . This binding interaction is crucial for the regulation of NAD biosynthesis and cellular energy metabolism. Additionally, this compound can inhibit or activate other enzymes involved in redox reactions, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of other biomolecules . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of NAD and NADP levels . These temporal effects are important for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular energy metabolism and reduce oxidative stress . At high doses, it may exhibit toxic or adverse effects, including liver toxicity and gastrointestinal disturbances . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the NAD biosynthesis pathway. It interacts with enzymes such as NMNAT and nicotinamide phosphoribosyltransferase (NAMPT), which are key regulators of NAD production . These interactions influence metabolic flux and the levels of metabolites involved in redox reactions and energy metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes by nicotinic acid transporters, which facilitate its uptake into cells . Once inside the cell, this compound can be distributed to various cellular compartments, including the cytoplasm and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its localization, as it interacts with enzymes and proteins involved in NAD biosynthesis and redox reactions . Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its efficacy and specificity .

Properties

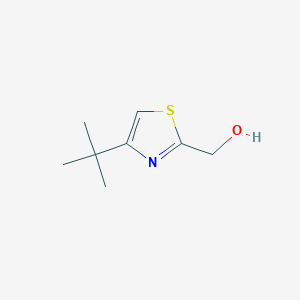

IUPAC Name |

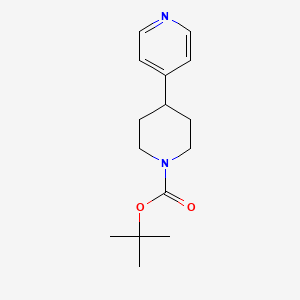

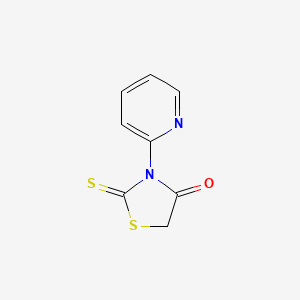

2-(ethylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-9-7-6(8(11)12)4-3-5-10-7/h3-5H,2H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBIPIXSHKINES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1322277.png)

![5-methoxy-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1322285.png)

![tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B1322291.png)